molecular formula C12H6Br2N2 B12847510 3,8-Dibromobenzo[c]cinnoline

3,8-Dibromobenzo[c]cinnoline

Katalognummer: B12847510
Molekulargewicht: 338.00 g/mol
InChI-Schlüssel: DHEJMXHUNWPNME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,8-Dibromobenzo[c]cinnoline is an organic compound with the molecular formula C₁₂H₆Br₂N₂ It belongs to the class of benzo[c]cinnolines, which are heterocyclic compounds containing a fused benzene and cinnoline ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dibromobenzo[c]cinnoline typically involves the bromination of benzo[c]cinnoline. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 8 positions of the benzo[c]cinnoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3,8-Dibromobenzo[c]cinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3,8-Dibromobenzo[c]cinnoline involves its ability to participate in various chemical reactions due to the presence of bromine atoms. These atoms can be selectively substituted, allowing the compound to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the nature of the substituents introduced .

Vergleich Mit ähnlichen Verbindungen

Comparison: 3,8-Dibromobenzo[c]cinnoline is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties compared to other halogenated benzo[c]cinnolines. For example, 3,8-Dichlorobenzo[c]cinnoline may exhibit different reactivity due to the presence of chlorine atoms instead of bromine .

Eigenschaften

Molekularformel

C12H6Br2N2

Molekulargewicht

338.00 g/mol

IUPAC-Name

3,8-dibromobenzo[c]cinnoline

InChI

InChI=1S/C12H6Br2N2/c13-7-1-3-9-10-4-2-8(14)6-12(10)16-15-11(9)5-7/h1-6H

InChI-Schlüssel

DHEJMXHUNWPNME-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C=CC(=CC3=NN=C2C=C1Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.